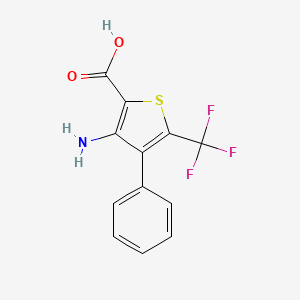

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid

Description

Properties

IUPAC Name |

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7(6-4-2-1-3-5-6)8(16)9(19-10)11(17)18/h1-5H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFFXVCOJJGNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372366 | |

| Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849066-52-0 | |

| Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene derivatives . Another approach involves the direct metallation of thiophene-2-carboxylic acid followed by reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

Case Study: Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. Studies have shown that modifications in the thiophene structure can enhance cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .

Material Science

The compound's electronic properties make it a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: Organic Electronics

Recent studies have explored the incorporation of thiophene derivatives into polymer matrices to improve charge transport properties in OLEDs. The trifluoromethyl group enhances the electron-withdrawing ability, which can optimize the electronic characteristics of the materials used .

Agricultural Chemistry

There is emerging interest in the application of this compound as a potential agrochemical. Its structural characteristics may offer fungicidal or herbicidal properties.

Research Findings

Preliminary studies suggest that similar compounds can inhibit fungal growth, indicating that further investigation into the agricultural applications of this compound may yield beneficial results for crop protection .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-Amino-5-(4-Chlorophenyl)Thiophene-2-Carboxylic Acid (CAS: 187949-86-6)

- Structure: Chlorophenyl at position 5, amino at position 3.

- Molecular Formula: C₁₁H₈ClNO₂S.

- Key Differences : Replacing -CF₃ with -Cl reduces lipophilicity (clogP: ~2.1 vs. ~3.5 for the target compound) and alters electronic properties. This derivative exhibits antiproliferative activity against A431 cells (LD₅₀: 15 µM), suggesting that electron-withdrawing groups enhance bioactivity .

Methyl 3-Amino-5-Phenylthiophene-2-Carboxylate (CAS: 100063-22-7)

- Structure : Methyl ester at position 2, phenyl at position 4.

- Molecular Formula: C₁₂H₁₁NO₂S.

- Key Differences : Esterification of the carboxylic acid group increases membrane permeability but reduces hydrogen-bonding capacity. Used as an intermediate for triazolopyrimidine derivatives with antimicrobial activity .

4-Phenyl-5-(Trifluoromethyl)Thiophene-2-Carboxylic Acid (CAS: 208108-76-3)

- Structure: Lacks the amino group at position 3.

- Molecular Formula : C₁₂H₇F₃O₂S.

- Key Differences: Absence of the amino group decreases solubility in polar solvents (logP: ~3.2 vs. ~2.8 for the target compound). Crystal structure analysis reveals planar thiophene rings with π-stacking interactions enhanced by the phenyl group .

Heterocyclic Analogues

4-Methyl-2-{[3-(Trifluoromethyl)Phenyl]Amino}-1,3-Thiazole-5-Carboxylic Acid (CAS: 928003-03-6)

- Structure: Thiazole core with -CF₃-substituted phenylamino group.

- Molecular Formula : C₁₂H₉F₃N₂O₂S.

- Key Differences: Thiazole ring increases rigidity compared to thiophene.

5-Methyl-2-(4-Trifluoromethylphenyl)Thiazole-4-Carboxylic Acid (CAS: N/A)

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : Pyridine ring with -CF₃ at position 4.

- Molecular Formula: C₇H₄F₃NO₂.

- Key Differences : Pyridine’s basic nitrogen increases aqueous solubility (logP: ~1.5) but reduces bioavailability in lipid-rich environments. Used in metal-organic frameworks due to its chelating properties .

Key Findings and Implications

Substituent Effects: -CF₃ Groups: Enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs . Amino Groups: Improve solubility via hydrogen bonding but may reduce membrane permeability .

Heterocycle Choice :

- Thiophenes offer balanced electronic properties for kinase inhibition, while thiazoles excel in rigidity for enzyme binding .

Biological Activity :

- Chlorophenyl and -CF₃ substituents correlate with antiproliferative activity, likely due to enhanced target affinity and logP optimization .

Biological Activity

3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS No. 849066-52-0) is a thiophene derivative with a complex structure that includes a trifluoromethyl group, which is known for enhancing biological activity in various compounds. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₈F₃NO₂S

- Molecular Weight : 287.26 g/mol

- IUPAC Name : this compound

- SMILES Notation : NC1=C(SC(=C1C1=CC=CC=C1)C(F)(F)F)C(O)=O

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory properties and potential as a therapeutic agent.

Anti-inflammatory Activity

Thiophene-based compounds have been recognized for their anti-inflammatory properties. Research indicates that derivatives like this compound may inhibit inflammatory pathways by modulating the expression of pro-inflammatory cytokines and enzymes.

-

Inhibition of COX and LOX Enzymes :

- Studies have shown that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process. The presence of trifluoromethyl and amino groups may enhance this inhibitory effect.

- For instance, related compounds have demonstrated IC₅₀ values ranging from 6.0 µM to 29.2 µM against 5-lipoxygenase (5-LOX), suggesting a promising avenue for further exploration in this context .

- Gene Expression Modulation :

Study on Thiophene Derivatives

A study published in MDPI highlighted the anti-inflammatory effects of various thiophene derivatives, including the compound . The research utilized in vitro assays to evaluate the compound's effectiveness at different concentrations:

- Concentration : 100 µg/mL

- Effect : Approximately 57% inhibition of 5-LOX was observed, indicating significant anti-inflammatory potential .

Comparative Analysis with Other Anti-inflammatory Agents

A comparative study assessed the efficacy of thiophene derivatives against standard anti-inflammatory drugs such as indomethacin:

| Compound | Dosage (mg/kg) | % Inhibition |

|---|---|---|

| Thiophene Derivative | 50 | 58.46% |

| Indomethacin | 50 | 47.73% |

This table illustrates that certain thiophene derivatives may provide superior anti-inflammatory effects compared to traditional treatments .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : By inhibiting COX and LOX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Cytokine Regulation : It modulates gene expression related to inflammation, decreasing levels of cytokines involved in inflammatory pathways.

- Cell Signaling Interference : The compound potentially interferes with key signaling pathways (e.g., NF-ĸB), which are activated during inflammatory responses.

Q & A

(Basic) What are the common synthetic routes for 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions:

- Esterification : Starting with 3-amino-5-(substituted-phenyl)thiophene-2-carboxylic acid, esterification is performed using ethanol and HCl to yield ethyl esters .

- Condensation : The ester reacts with thiophosgene in dry chloroform under reflux to form isothiocyanate intermediates .

- Cyclization : Hydrazine hydrate or triethyl orthoformate facilitates intramolecular cyclization to generate pyrimidine or triazolopyrimidine derivatives .

- Derivatization : Further reactions with sulfa drugs or aromatic aldehydes (e.g., p-fluorobenzaldehyde) yield biologically active analogs .

(Basic) How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- Crystallography : SHELX programs refine X-ray diffraction data to resolve bond lengths, angles, and crystal packing .

(Advanced) How can the cyclization step be optimized to improve yield and purity?

Answer:

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .

- Catalysis : Introduce mild bases (e.g., NaOAc) to accelerate cyclization .

- Monitoring : Track reaction progress via TLC or HPLC to minimize byproducts .

- Temperature Control : Optimize reflux duration (e.g., 5–8 hours) to balance completion and decomposition .

(Advanced) How are crystallographic data discrepancies resolved for derivatives?

Answer:

- Refinement Tools : SHELXL handles twinning, disorder, and anisotropic displacement parameters via iterative least-squares refinement .

- Validation : Cross-check with PLATON for symmetry violations or solvent-accessible voids .

- Data Collection : High-resolution synchrotron data (≤1.0 Å) reduces noise and improves electron density maps .

(Basic) What physical properties are critical for purification and storage?

Answer:

- Melting Point : 125–127°C (lit.) indicates purity; deviations suggest impurities .

- Solubility : Low solubility in water necessitates recrystallization from ethanol/chloroform mixtures .

- Stability : Store at 2–8°C in airtight containers to prevent hydrolysis of the trifluoromethyl group .

(Advanced) What strategies are used to derivatize the compound for biological activity studies?

Answer:

- Schiff Bases : React with thiophene-2-carboxylic acid hydrazide and aromatic aldehydes to form imine-linked derivatives .

- Sulfonamide Conjugates : Condense with sulfa drugs (e.g., sulfathiazole) in DMF to enhance antimicrobial activity .

- Triazolopyrimidines : Intramolecular cyclization with hydrazine yields heterocyclic cores for kinase inhibition assays .

(Advanced) How are synthetic byproducts analyzed during thiophosgene condensation?

Answer:

- Chromatography : HPLC with C18 columns (ACN/water gradient) separates byproducts; GC-MS identifies volatile impurities .

- Mechanistic Probes : Isotopic labeling (e.g., ¹³C-thiophosgene) tracks reaction pathways via NMR .

- Kinetic Studies : Vary stoichiometry (1:1 to 1:2 substrate:thiophosgene) to minimize dimerization .

(Advanced) How is the compound evaluated for anticancer activity in vitro?

Answer:

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Targeted Screening : Use kinase profiling panels to identify inhibition of EGFR or VEGFR2 .

- Molecular Docking : Align derivatives with crystal structures of target proteins (e.g., PDB: 4ZFP) to predict binding modes .

(Basic) What computational tools assist in electronic structure analysis?

Answer:

- DFT Calculations : Gaussian or ORCA software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .

- Molecular Dynamics : AMBER or GROMACS simulates solvation effects and stability in biological membranes .

(Advanced) How are regioselectivity challenges addressed in electrophilic substitution?

Answer:

- Directing Groups : The amino group at position 3 directs electrophiles to position 4 or 5 via resonance .

- Steric Effects : Trifluoromethyl at position 5 hinders substitution at adjacent sites, favoring meta-products .

- Solvent Effects : Nitration in H₂SO₄/CF₃COOH enhances electrophilic attack at electron-rich positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.